![molecular formula C22H16Cl2N2O2S B5176961 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5176961.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide, commonly known as BCI-121, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1α, which is involved in various cellular processes such as cell division, circadian rhythm, and Wnt signaling pathway.
Mechanism of Action
BCI-121 is a selective inhibitor of CK1α, which belongs to the family of serine/threonine protein kinases. CK1α is involved in various cellular processes such as cell division, circadian rhythm, and Wnt signaling pathway. BCI-121 binds to the ATP-binding site of CK1α and prevents its kinase activity. This results in the inhibition of downstream signaling pathways that are regulated by CK1α, such as the Wnt signaling pathway.
Biochemical and Physiological Effects:
BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the Wnt signaling pathway. BCI-121 has also been shown to regulate circadian rhythm by stabilizing the clock protein PER2. BCI-121 has been shown to inhibit the spindle checkpoint in cell division, which can lead to aberrant chromosome segregation and cell death.
Advantages and Limitations for Lab Experiments
BCI-121 is a potent and selective inhibitor of CK1α, which makes it a valuable tool for studying the role of CK1α in various cellular processes. However, BCI-121 has some limitations for lab experiments. It has a relatively short half-life in vivo, which makes it difficult to maintain its inhibitory effect for prolonged periods of time. BCI-121 also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BCI-121 in scientific research. One area of interest is the role of CK1α in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo, but its effect on cancer stem cells is not well understood. Another area of interest is the development of more potent and selective inhibitors of CK1α, which could be used to target specific signaling pathways regulated by CK1α. Finally, the use of BCI-121 in combination with other drugs could be explored as a potential treatment for cancer and other diseases.
Synthesis Methods
The synthesis of BCI-121 was first reported by researchers at the University of Oxford in 2010. The method involves a three-step reaction starting from 2-chloro-5-nitrobenzoic acid, which is converted to 2-chloro-5-aminobenzoic acid by reduction with palladium on carbon. The benzamide moiety is then introduced by reaction with 3-chloro-4-ethoxybenzoyl chloride in the presence of triethylamine. Finally, the benzothiazole ring is formed by reaction with 2-aminobenzothiazole in the presence of potassium carbonate.
Scientific Research Applications
BCI-121 has been used extensively in scientific research to study the role of CK1α in various cellular processes. CK1α is a key regulator of the Wnt signaling pathway, which is involved in embryonic development, tissue homeostasis, and cancer. BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the Wnt signaling pathway. BCI-121 has also been used to study the role of CK1α in circadian rhythm, where it has been shown to regulate the stability of the clock protein PER2. BCI-121 has also been used to study the role of CK1α in cell division, where it has been shown to regulate the spindle checkpoint.
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-2-28-19-10-8-13(11-16(19)24)21(27)25-18-12-14(7-9-15(18)23)22-26-17-5-3-4-6-20(17)29-22/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORATTCDGGBAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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